2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
Overview
Description
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, also known as 2,2’-(Diphenylhydrazino)bisethanol hydrochloride (DPBEHCl), is an organic compound that has found numerous applications in scientific research . This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Molecular Structure Analysis
The molecular formula of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is C10H16ClN3O4 . The molecular weight is 277.70500 .Physical And Chemical Properties Analysis
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is a yellow to orange crystalline solid . It is soluble in water and has high thermal stability . The boiling point is 515.9ºC at 760 mmHg .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
One study focused on the degradation processes of nitisinone, highlighting the importance of understanding the stability and degradation pathways of chemicals for their application in medical treatments. This research utilized LC-MS/MS to determine the stability of nitisinone under various conditions, identifying degradation products and their stability, which is crucial for assessing potential risks and benefits of medical applications (Barchańska et al., 2019).
Imidazole Derivatives and Antitumor Activity
Another study reviewed the antitumor activity of imidazole derivatives, emphasizing the synthesis of compounds with different biological properties for the search of new antitumor drugs. This highlights the importance of chemical synthesis and the investigation of biological activities for drug discovery (Iradyan et al., 2009).
FTY720 for Cancer Therapy
FTY720, a potent immunosuppressant, shows preclinical antitumor efficacy in several cancer models. This review focused on the application of FTY720 in cancer therapy, discussing its molecular targets and the involvement of S1PR-independent mechanisms, illustrating the potential of chemical compounds in therapeutic applications beyond their initial use (Zhang et al., 2013).
Advanced Oxidation Processes for Acetaminophen Degradation
This study reviewed the advanced oxidation processes (AOPs) used to treat acetaminophen from an aqueous medium, discussing the mechanisms, by-products, and biotoxicity of the degradation pathways. It emphasizes the importance of understanding chemical degradation for environmental and health safety (Qutob et al., 2022).
Synthesis and Structural Properties of Novel Compounds
Research on the synthesis of novel compounds, like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insights into the synthetic routes and the importance of understanding the structural properties of chemicals for their potential applications in various fields (Issac & Tierney, 1996).
Safety And Hazards
When handling 2,2’-[(4-amino-3-nitrophenyl)imino]bisethanol hydrochloride, it is recommended to wear protective gloves and goggles to avoid inhalation or contact with skin . It should be stored in a dry, well-ventilated place and away from sources of fire . When encountering flames or high temperatures, toxic gases may be produced .
properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.ClH/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15;/h1-2,7,14-15H,3-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQRGCLIPUSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240824 | |
Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride | |
CAS RN |
94158-13-1 | |
Record name | HC Red 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94158-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC RED NO. 13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S057K0K0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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